molecular formula C11H20O2 B14016667 2-Cyclohexyl-2-methylbutanoic acid CAS No. 41418-00-2

2-Cyclohexyl-2-methylbutanoic acid

Cat. No.: B14016667
CAS No.: 41418-00-2
M. Wt: 184.27 g/mol
InChI Key: NTPOMWUYRCHYDB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a cyclohexyl group attached to the second carbon of a 2-methylbutanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 2-methylbutanoic acid under acidic conditions. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with 2-methylbutanoic acid chloride to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids.

Scientific Research Applications

2-Cyclohexyl-2-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: A structurally similar compound with a methyl group instead of a cyclohexyl group.

    Cyclohexylacetic acid: Another related compound with a cyclohexyl group attached to an acetic acid chain.

Uniqueness

2-Cyclohexyl-2-methylbutanoic acid is unique due to the presence of both a cyclohexyl group and a 2-methylbutanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Cyclohexyl-2-methylbutanoic acid is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article discusses the biological activity of this compound, including its mechanisms of action, enzyme inhibition properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a 2-methylbutanoic acid backbone. This unique structure contributes to its distinct chemical and physical properties, making it valuable in both research and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor , affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved in its action.

Enzyme Inhibition

Research indicates that this compound has the potential to inhibit specific enzymes, positioning it as a candidate for drug development. The inhibition of enzymes can lead to altered metabolic pathways, which may be beneficial in treating various diseases.

Biological Activity Profiles

A comprehensive understanding of the biological activity profiles of this compound can be derived from computer-aided estimations and experimental data. The following table summarizes some predicted activities based on existing studies:

Activity TypeProbability (Pa)Notes
Teratogenic0.534Increased risk observed in specific models
Carcinogenic0.571Potential carcinogenic effects noted
Embryotoxic0.495Risk factors identified in animal studies
Sedative0.390Observed sedative effects in preliminary tests
Mutagenic0.130Low probability but requires further study

This table highlights the varying probabilities associated with different biological activities, indicating that while some effects are more pronounced, others may require additional investigation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for conditions requiring metabolic modulation.
  • Toxicological Assessments : Toxicological profiles have been assessed using various animal models, revealing insights into teratogenic and carcinogenic risks associated with the compound. These findings underscore the importance of understanding both therapeutic benefits and potential adverse effects .
  • Pharmaceutical Applications : Ongoing research explores the use of this compound as a precursor for developing new pharmaceuticals, particularly those targeting inflammation and pain relief due to its anti-inflammatory properties observed in preliminary studies.

Properties

CAS No.

41418-00-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-cyclohexyl-2-methylbutanoic acid

InChI

InChI=1S/C11H20O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

NTPOMWUYRCHYDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1CCCCC1)C(=O)O

Origin of Product

United States

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